REACTION_CXSMILES
|
[C:1](#[N:3])[CH3:2].C(NC(C)C)(C)C.[Li].F[B-](F)(F)F.[CH+:17]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=[CH:18]1>O1CCCC1>[CH:22]1([CH2:2][C:1]#[N:3])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=[CH:23]1 |f:1.2,3.4,^1:10|
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Name
|
|
Quantity
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3.12 mL
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Type
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reactant
|
Smiles
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C(C)#N
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Name
|
|
Quantity
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31.2 mL
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Type
|
reactant
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Smiles
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C(C)(C)NC(C)C.[Li]
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Name
|
|
Quantity
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281 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
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10 g
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Type
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reactant
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Smiles
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F[B-](F)(F)F.[CH+]1C=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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After 10 minutes
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Duration
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10 min
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Type
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CONCENTRATION
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Details
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the reaction was concentrated in vacuo
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Type
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ADDITION
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Details
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the residue was diluted with ethyl acetate
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Type
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WASH
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Details
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washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium sulfate
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Type
|
FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
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Type
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CUSTOM
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Details
|
to provide a brown oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography (Gradient: 0% to 10% ethyl acetate in heptane)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
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Smiles
|
C1(C=CC=CC=C1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.88 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 25.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |